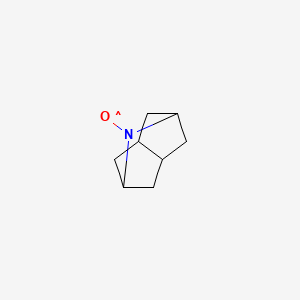
4-Acetyl-3'-bromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3’-bromobiphenyl is an organic compound with the molecular formula C14H11OBr It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyl group at the 4-position and the other phenyl ring is substituted with a bromine atom at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3’-bromobiphenyl typically involves the Friedel-Crafts acylation reaction. The process begins with the bromination of biphenyl to obtain 3’-bromobiphenyl. This intermediate is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane, and the mixture is stirred and cooled to maintain the reaction conditions .
Industrial Production Methods: While specific industrial production methods for 4-Acetyl-3’-bromobiphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3’-bromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substituted biphenyl derivatives.
- Carboxylic acids or alcohols from oxidation or reduction of the acetyl group.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
4-Acetyl-3’-bromobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-Acetyl-3’-bromobiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and acetyl functional groups, affecting various biochemical pathways. For example, it could inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Acetyl-4’-bromobiphenyl: Similar structure but with the bromine atom at the 4’-position.
3-Acetyl-4’-bromobiphenyl: Acetyl and bromine groups at different positions on the biphenyl rings.
4-Acetylbiphenyl: Lacks the bromine substitution.
Uniqueness: 4-Acetyl-3’-bromobiphenyl is unique due to the specific positioning of the acetyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its analogs .
Properties
CAS No. |
5730-89-2 |
|---|---|
Molecular Formula |
C14H11BrO |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 |
InChI Key |
NGYZZROGJLFKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


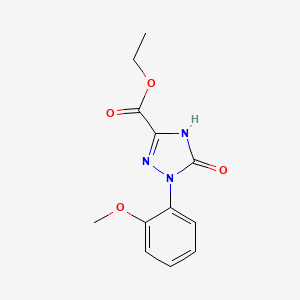
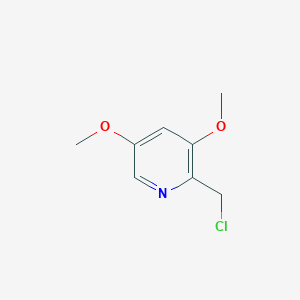

![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
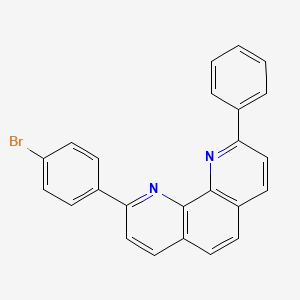
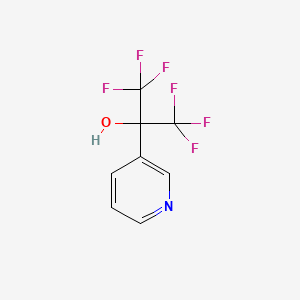

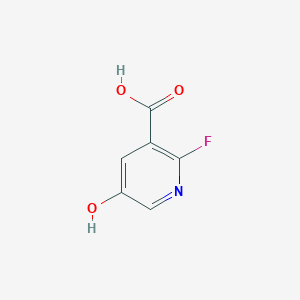
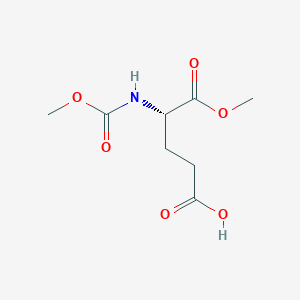
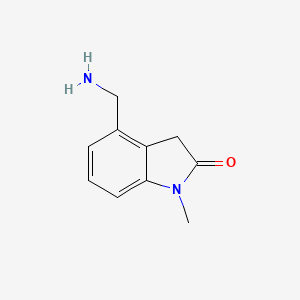
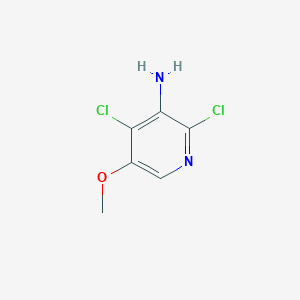
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
